Triacontane

説明

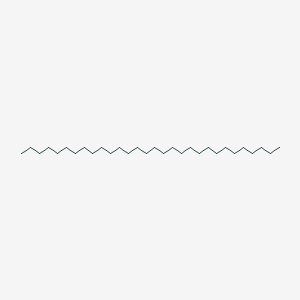

Triacontane is a straight-chain alkane with 30 carbon atoms. It has a role as an animal metabolite.

Triacontane has been reported in Vanilla madagascariensis, Echinacea angustifolia, and other organisms with data available.

See also: Chamomile (part of); Moringa oleifera leaf oil (part of).

特性

IUPAC Name |

triacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTPJDDICSTXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060935 | |

| Record name | Triacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aliphatic hydrocarbon waxy solid., Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS] | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triacontane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

841.5 °F at 760 mmHg (NTP, 1992), 451 °C | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in ether; slightly soluble in ethanol; very soluble in benzene | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.775 at 172 °F (NTP, 1992) - Less dense than water; will float, 0.8097 g/cu cm at 20 °C | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.73X10-11 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from ether, benzene | |

CAS No. |

638-68-6 | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A73V7096 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150.4 °F (NTP, 1992), 65.9 °C | |

| Record name | N-TRIACONTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21137 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Triacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physicochemical properties of n-Triacontane?

An In-depth Technical Guide to the Physicochemical Properties of n-Triacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Triacontane (CAS 638-68-6) is a long-chain saturated hydrocarbon with the chemical formula C₃₀H₆₂.[1][2] As a straight-chain alkane, it is a waxy, white solid at room temperature and belongs to the larger class of paraffin waxes.[3][4][5] Found in various plants and as a component of the epicuticular wax of insects, n-Triacontane serves as a crucial compound in various biological and industrial applications.[4][6] Its well-defined physical and chemical properties make it a valuable standard in gas chromatography, a component in cosmetic and personal care product formulations for its emollient properties, and a subject of study in materials science, particularly in the field of phase change materials for thermal energy storage.[7][8][9] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Physicochemical Properties of n-Triacontane

The following table summarizes the key quantitative physicochemical properties of n-Triacontane, compiled from various sources to provide a comprehensive reference.

| Property | Value |

| Molecular Formula | C₃₀H₆₂[1][2][3] |

| Molecular Weight | 422.81 g/mol [1][2][3] |

| Appearance | White waxy solid, shiny flakes, orthorhombic crystals.[3][4][8][10] |

| Odor | Waxy, fatty.[9] |

| Melting Point | 63.5-69.5 °C[10]; 64-67 °C[3][11]; 66 °C[7] |

| Boiling Point | 449-451 °C at 760 mmHg[12]; 258-259 °C at 3 mmHg.[3][11][13] |

| Density | 0.807 g/cm³[7]; 0.7750 g/cm³ (at 78 °C).[3][14] |

| Flash Point | 238 °C[7]; 302.22 °C.[12] |

| Vapor Pressure | 2.73 x 10⁻¹¹ mmHg at 25 °C (extrapolated).[4] |

| Refractive Index | 1.451[7]; 1.4352 at 70 °C.[3][14] |

| Water Solubility | Insoluble.[3][4][15] |

| Solvent Solubility | Soluble in benzene, chloroform, and toluene.[3][15][16] Slightly soluble in hexanes and ethanol; very soluble in ether.[9][13] |

| Stability | Stable under normal conditions; combustible. Incompatible with strong oxidizing agents.[3][8][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments cited in this guide.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[17] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[17][18][19]

Methodology:

-

Sample Preparation: A small amount of dry, powdered n-Triacontane is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a sample.[20]

-

Sample Packing: The capillary tube is inverted and tapped gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube is dropped several times through a long glass tube onto the benchtop. The final packed sample height should be approximately 1-2 mm.[19][20]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or Thiele tube.[18][21] The apparatus is designed to heat the sample slowly and uniformly.

-

Approximate Determination: If the melting point is unknown, a rapid determination is performed first by heating the sample at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[17][20]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed significantly to about 1-2°C per minute.[17][18]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal melts completely.[21] The melting point is reported as the range T1-T2.

Determination of Solubility (Qualitative Shake-Flask Method)

This protocol provides a straightforward method to determine the qualitative solubility of n-Triacontane in various solvents, based on the principle that "like dissolves like".[22]

Methodology:

-

Preparation: A small, measured amount of n-Triacontane (e.g., 25 mg) is placed into a clean, dry test tube.[23]

-

Solvent Addition: A small volume of the test solvent (e.g., 0.75 mL) is added to the test tube in portions.[23] Common solvents to test include water, ethanol, hexane, toluene, and chloroform.

-

Agitation: After each addition of solvent, the test tube is sealed and shaken vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[23]

-

Observation: The mixture is allowed to stand and is then observed visually. The compound is classified as:

-

Soluble: If the entire solid dissolves, forming a clear, homogenous solution.

-

Slightly Soluble: If a portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If no noticeable amount of the solid dissolves.[23]

-

-

Systematic Testing: The process is repeated for a range of polar and nonpolar solvents to build a comprehensive solubility profile.[24] For hydrocarbons like n-Triacontane, insolubility in a polar solvent like water and solubility in nonpolar solvents like toluene is expected.[25]

Workflow Visualization

To further elucidate the experimental processes, a logical workflow for determining the equilibrium solubility of a compound is presented below using the shake-flask method, which is a standard and highly reliable technique in pharmaceutical and chemical research.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. Triacontane [webbook.nist.gov]

- 2. larodan.com [larodan.com]

- 3. N-TRIACONTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Triacontane | C30H62 | CID 12535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 638-68-6: Triacontane | CymitQuimica [cymitquimica.com]

- 6. Showing Compound N-Triacontane (FDB004732) - FooDB [foodb.ca]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. scent.vn [scent.vn]

- 10. n-Triacontane, 98+% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. トリアコンタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. triacontane, 638-68-6 [thegoodscentscompany.com]

- 13. N-TRIACONTANE-D62 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. N-TRIACONTANE | 638-68-6 [chemicalbook.com]

- 15. n-Triacontane, 98+% | Fisher Scientific [fishersci.ca]

- 16. N-TRIACONTANE CAS#: 638-68-6 [m.chemicalbook.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. alnoor.edu.iq [alnoor.edu.iq]

- 22. benchchem.com [benchchem.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. moorparkcollege.edu [moorparkcollege.edu]

Triacontane as a Model Compound in Lipid Behavior Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid science and drug development, understanding the fundamental behavior of lipid bilayers is paramount. Model compounds are indispensable tools in this endeavor, providing a simplified yet representative system to probe the complex interactions within a cell membrane. Among these, triacontane (C30H62), a long-chain n-alkane, has emerged as a valuable model for studying the behavior of hydrophobic molecules within the lipid bilayer core. Its simple, well-defined structure allows for the systematic investigation of the effects of non-polar components on membrane properties, offering insights into lipid organization, phase behavior, and the partitioning of lipophilic drugs. This technical guide provides an in-depth overview of the role of triacontane in lipid behavior studies, detailing its physical properties, its impact on lipid membranes, and the experimental protocols used to investigate these phenomena.

Physicochemical Properties of Triacontane

Triacontane's utility as a model compound is rooted in its well-characterized physical and chemical properties. As a long-chain saturated hydrocarbon, it is highly hydrophobic and readily partitions into the non-polar core of lipid bilayers.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C30H62 | [2] |

| Molecular Weight | 422.81 g/mol | [2][3] |

| Melting Point | 65.8 °C (338.95 K) | [2] |

| Boiling Point | 449.7 °C (722.85 K) | [2] |

| Density | 0.8097 g/cm³ at 20 °C | [3] |

| logP (Octanol/Water) | ~15.8 | [1][3] |

| Physical State | Waxy solid at room temperature | [3] |

Triacontane's Influence on Lipid Bilayer Properties

The incorporation of triacontane into lipid bilayers can significantly alter their physical properties. These changes provide valuable insights into the behavior of long-chain hydrophobic molecules within a membrane environment.

Phase Behavior and Transition Temperature

The presence of long-chain alkanes like triacontane can influence the phase transitions of lipid bilayers. Studies have shown that at low concentrations, alkanes can be accommodated within the bilayer, but as the concentration increases, they can phase-separate into intramembrane domains or even lead to the formation of a separate alkane phase within the hydrophobic core. This behavior is crucial for understanding how the accumulation of lipophilic molecules can lead to changes in membrane organization and the formation of lipid rafts or other domains.[4][5] The main gel-to-liquid crystalline phase transition temperature (Tm) of the lipid bilayer can also be affected by the presence of triacontane.[6][7][8]

Acyl Chain Order and Membrane Thickness

Triacontane, being a long, linear molecule, can interact with the acyl chains of phospholipids, influencing their conformational order. Depending on the phase of the lipid bilayer and the concentration of triacontane, it can either increase or decrease the order of the lipid chains.[9][10] An increase in chain order generally leads to a thicker, more rigid membrane, while a decrease results in a thinner, more fluid membrane. These effects are critical for understanding how hydrophobic molecules can modulate membrane stiffness and permeability.

Experimental Methodologies for Studying Triacontane-Lipid Interactions

A variety of biophysical techniques are employed to characterize the interactions between triacontane and lipid bilayers. The following sections detail the protocols for some of the most common methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes.[11][12][13] It measures the heat flow associated with phase transitions as a function of temperature.

Experimental Protocol:

-

Liposome Preparation:

-

Prepare a lipid stock solution (e.g., DMPC in chloroform).

-

Prepare a triacontane stock solution in a suitable organic solvent (e.g., chloroform).

-

Mix the lipid and triacontane solutions in the desired molar ratio in a round-bottom flask.

-

Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing above the lipid's main transition temperature (Tm) to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[14]

-

-

DSC Measurement:

-

Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

-

Use the same buffer as a reference in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a constant rate (e.g., 1 °C/min) over the desired range, monitoring the differential heat flow.

-

Perform multiple heating and cooling scans to ensure reproducibility.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transition.

-

Compare the thermograms of pure lipid vesicles with those containing triacontane to assess the effect of the alkane on the phase behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) NMR, is a powerful tool for investigating the structure and dynamics of lipid bilayers at the molecular level.[15][16] By selectively deuterating either the lipid acyl chains or the triacontane molecules, one can obtain detailed information about their orientation and mobility within the membrane.

Experimental Protocol:

-

Sample Preparation:

-

Synthesize or purchase lipids or triacontane that are specifically deuterated at desired positions.

-

Prepare liposomes containing the deuterated compound as described in the DSC protocol.

-

Centrifuge the liposome suspension to form a pellet.

-

Transfer the pellet to a solid-state NMR rotor.

-

-

NMR Measurement:

-

Place the rotor in the NMR spectrometer.

-

Acquire ²H NMR spectra at various temperatures, both below and above the lipid phase transition.

-

The quadrupolar splitting (Δνq) of the ²H NMR spectrum is directly related to the order parameter (SCD) of the C-²H bond.

-

-

Data Analysis:

-

Calculate the order parameter for each deuterated segment using the measured quadrupolar splitting.

-

Plot the order parameter profile as a function of carbon position along the acyl chain.

-

Compare the order parameter profiles of pure lipid bilayers with those containing triacontane to determine its effect on lipid chain order.[17]

-

X-ray Diffraction (XRD)

X-ray diffraction provides information about the overall structure and organization of lipid bilayers, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.[18][19][20][21]

Experimental Protocol:

-

Sample Preparation:

-

Prepare oriented multilayer samples by depositing a concentrated liposome suspension onto a solid substrate (e.g., a glass slide) and allowing the water to slowly evaporate.

-

Alternatively, unoriented powder samples can be prepared by lyophilizing the liposome suspension.

-

-

XRD Measurement:

-

Mount the sample in an X-ray diffractometer.

-

Collect diffraction patterns at different temperatures.

-

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance.

-

Wide-angle X-ray scattering (WAXS) provides information about the in-plane packing of the acyl chains.

-

-

Data Analysis:

-

From the SAXS pattern, determine the d-spacing using Bragg's law.

-

From the WAXS pattern, determine the nature of the acyl chain packing (e.g., hexagonal in the liquid-crystalline phase, orthorhombic or monoclinic in the gel phase).

-

Analyze the changes in d-spacing and chain packing as a function of triacontane concentration and temperature.

-

Visualizing Experimental Workflows and Conceptual Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of the described experiments and the conceptual relationship between triacontane and lipid bilayer properties.

Computational Approaches

In addition to experimental techniques, computational modeling and molecular dynamics (MD) simulations have become invaluable for studying triacontane-lipid interactions at an atomistic level.[22][23][24][25][26][27] These simulations can provide detailed insights into the precise location and orientation of triacontane within the bilayer, its effect on the dynamics of individual lipid molecules, and the energetic landscape of these interactions.

General Workflow for MD Simulations:

-

System Setup:

-

Build a model lipid bilayer using a suitable force field (e.g., CHARMM36, GROMOS).

-

Insert triacontane molecules into the bilayer at the desired concentration.

-

Solvate the system with water and add ions to neutralize the charge.

-

-

Simulation:

-

Perform an energy minimization to remove any steric clashes.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

-

Run a production simulation for a sufficient length of time to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, such as the density profile of triacontane across the bilayer, the order parameters of the lipid acyl chains, the area per lipid, and the diffusion coefficients of lipids and triacontane.

-

Conclusion

Triacontane serves as a fundamental model compound for elucidating the behavior of long-chain hydrophobic molecules within lipid membranes. Its simple structure and well-defined properties allow for controlled studies that provide critical insights into the complex interplay between lipids and non-polar solutes. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the impact of such molecules on membrane structure, dynamics, and function. A thorough understanding of these fundamental interactions is essential for the rational design of lipophilic drugs and the development of effective drug delivery systems.

References

- 1. Showing Compound N-Triacontane (FDB004732) - FooDB [foodb.ca]

- 2. Triacontane (CAS 638-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Triacontane | C30H62 | CID 12535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trace membrane additives affect lipid phases with distinct mechanisms: a modified Ising model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 9. liposomes.ca [liposomes.ca]

- 10. Influence of chain ordering on the selectivity of dipalmitoylphosphatidylcholine bilayer membranes for permeant size and shape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucm.es [ucm.es]

- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 17. Comparison of the orientational order of lipid chains in the L alpha and HII phases. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Short Range Order of Hydrocarbon Chains in Fluid Phospholipid Bilayers Studied by X-Ray Diffraction from Highly Oriented Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-Ray Diffraction Studies of Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-Ray Diffraction of Lipid Model Membranes [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Computer simulations of lipid membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Computational Modeling of Realistic Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. livecomsjournal.org [livecomsjournal.org]

- 27. [1412.4928] Computational studies of biomembrane systems: Theoretical considerations, simulation models, and applications [arxiv.org]

The Biological Significance of Triacontane in Insect Cuticular Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that is paramount for survival. These long-chain lipid molecules, primarily composed of n-alkanes, methyl-branched alkanes, and alkenes, provide a crucial barrier against desiccation and pathogen invasion. Beyond this vital physiological role, CHCs have evolved into a sophisticated medium for chemical communication, mediating a wide array of behaviors including species and mate recognition, social organization, and host-parasitoid interactions. This technical guide provides a comprehensive examination of the biological significance of a key component of this chemical tapestry: triacontane (C₃₀H₆₂). We will delve into its dual roles in waterproofing and as a semiochemical, present quantitative data on its prevalence, detail the experimental protocols for its study, and elucidate the current understanding of its biosynthetic and perceptual pathways. This document is intended to be a valuable resource for researchers in entomology, chemical ecology, and those in the pharmaceutical and agrochemical industries looking for novel targets for pest management and drug development.

Introduction: The Dual Functionality of Cuticular Hydrocarbons

Insects, with their high surface-area-to-volume ratio, are particularly susceptible to water loss. The evolution of a hydrophobic cuticular layer was a key adaptation that enabled their successful colonization of terrestrial environments.[1][2] This layer is primarily composed of CHCs, which are synthesized in specialized abdominal cells called oenocytes and transported to the epicuticle.[1][3]

The composition of this CHC layer is often a complex, species-specific blend of dozens to over a hundred different compounds.[4][5] While initially serving a structural and physiological purpose, this chemical complexity has been co-opted for signaling.[6] These non-volatile or low-volatility compounds act as contact pheromones or kairomones, conveying a wealth of information upon direct interaction between individuals.[7][8]

Triacontane, a 30-carbon straight-chain alkane (n-triacontane), is a frequently identified component in the CHC profiles of numerous insect species.[9][10] Its physical and chemical properties make it an effective waterproofing agent, while its presence and relative abundance contribute to the unique chemical signature of an insect.

Triacontane in Desiccation Resistance

The primary and most fundamental role of n-alkanes like triacontane is to prevent water loss. The long, straight-chain structure of n-alkanes allows for tight packing via van der Waals forces, creating a highly ordered and impermeable barrier on the cuticle.[11] The melting point of these hydrocarbons is a critical factor in their waterproofing efficacy; a more solid, crystalline layer is more effective at preventing water transpiration.[2] Longer n-alkanes, such as triacontane, have higher melting points and are thus thought to contribute significantly to desiccation resistance, particularly in arid environments.[6][12]

While the overall CHC profile determines desiccation resistance, studies have shown a positive correlation between the chain length of n-alkanes and an insect's ability to withstand dry conditions.[12]

Table 1: Quantitative Data on n-Triacontane Abundance and its Implied Role in Desiccation Resistance

| Insect Species | Order | Relative Abundance of n-Triacontane (%) | Context/Inferred Function | Reference(s) |

| Drosophila melanogaster | Diptera | Variable, used as internal standard in some studies | Longer-chain n-alkanes are positively correlated with increased desiccation resistance when artificially applied. | [12][13][14] |

| Sarcophagidae species | Diptera | Present in puparial cases | Component of a complex CHC profile used for species differentiation. | [9][10] |

| Locusta migratoria | Orthoptera | Present | Part of the CHC blend providing waterproofing. | [7] |

| Aquatic Beetles (e.g., Nebrioporus baeticus, Enochrus jesusarribasi) | Coleoptera | Present, but in lower abundance compared to methyl-alkanes in adults | Part of the CHC profile that shows plastic variation in response to desiccation stress. | [15][16] |

Triacontane in Chemical Communication

The specific blend of CHCs acts as a "chemical signature" that can be "read" by other insects through contact chemoreception.[17] This form of communication is crucial for a variety of social and reproductive behaviors. While methyl-branched alkanes and alkenes are often cited as being more critical for signaling due to their greater structural diversity, n-alkanes like triacontane are integral components of the overall blend and can play significant roles.[17][18]

Species and Nestmate Recognition

In social insects such as ants and termites, the ability to distinguish nestmates from non-nestmates is fundamental to colony cohesion and defense.[19][20] This recognition is primarily mediated by the CHC profile. While the entire blend is important, the relative abundance of specific compounds can be key. For instance, in some ant species, linear alkanes are a necessary component of the chemical signature that elicits aggressive behavior towards non-nestmates.[19] In termites, specific n-alkanes have been identified as royal recognition pheromones, demonstrating the nuanced signaling roles of these seemingly simple molecules.[21]

Mating and Courtship

Triacontane and its derivatives can also function as contact sex pheromones. In the stable fly, Stomoxys calcitrans, a blend of methyl-branched alkanes, including derivatives of triacontane, on the female cuticle stimulates male copulatory behavior.[11] While often part of a synergistic blend, the presence of specific long-chain alkanes can be a critical cue for initiating mating sequences.

Kairomonal Effects

In the context of interspecific interactions, CHCs can act as kairomones, which are chemical cues that benefit the receiver. For example, parasitoid wasps can use the CHC profile of their hosts to locate them. N-alkanes, including triacontane, have been identified as kairomones that can enhance the foraging activity of certain parasitoid species.[20][22][23]

Table 2: Triacontane as a Semiochemical in Insect Interactions

| Insect Species | Order | Role of Triacontane/Related Alkanes | Behavioral Effect | Reference(s) |

| Stomoxys calcitrans (Stable fly) | Diptera | Component of female contact sex pheromone (as methyl-branched derivatives) | Stimulates male copulatory behavior | [11] |

| Various Ant Species | Hymenoptera | Component of nestmate recognition cues | Elicits aggression towards non-nestmates | [17][19][20] |

| Reticulitermes flavipes (Termite) | Blattodea | Component of royal recognition pheromone blend | Elicits specific behaviors from workers towards royalty | [21] |

| Various Lepidopteran hosts | Lepidoptera | Kairomone for parasitoids | Enhances foraging and parasitism by Trichogramma species | [22] |

Biosynthesis of Triacontane

The biosynthesis of n-alkanes like triacontane occurs in the oenocytes and is an extension of the fatty acid synthesis pathway. The process involves a series of enzymatic steps to produce very-long-chain fatty acids (VLCFAs), which are then converted to hydrocarbons.

The key stages are:

-

Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA. Fatty acid synthases (FAS) then catalyze the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically starting with acetyl-CoA.[9][24]

-

Elongation: To produce the very long chains required for CHCs (C21 and longer), a series of membrane-bound elongase enzymes further extend the fatty acyl-CoA chain. The chain length specificity is thought to be determined at this stage.[1]

-

Reduction: The resulting very-long-chain acyl-CoA is reduced to a fatty aldehyde by an acyl-CoA reductase.[3]

-

Decarbonylation: The final step is the oxidative decarbonylation of the fatty aldehyde to an n-alkane with one less carbon atom. This critical step is catalyzed by a cytochrome P450 enzyme from the CYP4G family.[3]

Perception of Triacontane: Contact Chemoreception

The perception of non-volatile CHCs like triacontane occurs through contact chemoreception. This involves specialized sensory neurons housed within gustatory (taste) sensilla located on the antennae, tarsi (feet), and other body parts.[1][25] When an insect makes physical contact with another, these sensilla can "taste" the CHC profile.

The precise molecular mechanisms of long-chain alkane perception are still an active area of research. However, a general model suggests the following steps:

-

Binding to Receptors: The hydrocarbon molecules are thought to bind to specific chemoreceptors on the dendritic membrane of the sensory neurons. The families of receptors implicated in CHC perception include Gustatory Receptors (GRs) and Ionotropic Receptors (IRs).[4][10] Unlike the well-studied Olfactory Receptors (ORs) for volatile compounds, these receptors are tuned to less volatile, contact-based cues.

-

Signal Transduction: The binding of the hydrocarbon to the receptor initiates a signal transduction cascade within the neuron. This can be either ionotropic , where the receptor itself is a ligand-gated ion channel that opens upon binding, causing a rapid depolarization of the neuron, or metabotropic , where the receptor activates a G-protein cascade, leading to the production of second messengers that then open ion channels.[3][4][9] For contact chemoreception of CHCs, both mechanisms are considered plausible, and the exact pathway may vary depending on the insect and the specific CHC.

-

Neural Processing: The depolarization of the sensory neuron generates an action potential that travels to the antennal lobe in the insect's brain. The brain then integrates the signals from multiple sensory neurons to interpret the overall chemical signature and trigger an appropriate behavioral response (e.g., aggression, mating).[25][26]

Experimental Protocols

The study of triacontane and other CHCs relies on a combination of chemical analysis and behavioral bioassays.

Extraction and Analysis of Cuticular Hydrocarbons

The gold standard for identifying and quantifying CHCs is Gas Chromatography-Mass Spectrometry (GC-MS).[27][28]

Protocol: Solvent Extraction and GC-MS Analysis

-

Sample Collection: Collect individual or pooled insects and immobilize them by chilling.

-

Extraction: Place the insect(s) in a clean glass vial and add a non-polar solvent such as n-hexane or pentane (e.g., 200-500 µL per insect, depending on size). Vortex or gently agitate for 5-10 minutes to dissolve the CHCs from the cuticle.[27]

-

Concentration: Carefully remove the solvent to a new vial and evaporate it under a gentle stream of nitrogen to concentrate the CHC extract.

-

Analysis: Re-dissolve the extract in a small, precise volume of solvent, add an internal standard (e.g., n-hexacosane or n-octadecane) for quantification, and inject 1-2 µL into the GC-MS.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: An example program would be an initial hold at 50°C, followed by a ramp up to 320°C.[14]

-

MS Detection: Use Electron Ionization (EI) mode and scan a mass range of m/z 50-600.

-

-

Data Interpretation: Identify peaks based on their retention times and mass spectra, comparing them to known standards and libraries (e.g., NIST). Quantify the relative abundance of triacontane by comparing its peak area to the total peak area of all CHCs or to the internal standard.

Behavioral Bioassays

To determine the function of triacontane as a semiochemical, behavioral bioassays are essential. A common method is the use of "dummy" insects.

Protocol: Dummy Bioassay for Contact Pheromones

-

Preparation of Dummies: Use dead insects of the same species that have been thoroughly washed with a non-polar solvent to remove their native CHCs. Alternatively, inert models of a similar size and shape (e.g., glass beads) can be used.[29]

-

Application of Test Compound: Prepare a solution of pure synthetic n-triacontane in a volatile solvent like hexane at a biologically relevant concentration. Using a microsyringe, apply a precise amount of the solution to the surface of the dummy. A solvent-only dummy should be used as a negative control.[29]

-

Behavioral Arena: Place a test insect (e.g., a male, if testing for a female sex pheromone) into a small arena, such as a petri dish, and allow it to acclimatize.

-

Observation: Introduce the triacontane-treated dummy and the control dummy into the arena. Observe and record the test insect's behavior for a set period. Key behaviors to quantify include:

-

Latency to contact the dummy.

-

Duration of contact and antennation.

-

Number of courtship or aggressive displays.

-

Copulation attempts.

-

-

Statistical Analysis: Compare the behavioral responses towards the triacontane-treated dummy and the control dummy using appropriate statistical tests (e.g., t-test, chi-squared test) to determine if triacontane elicits a significant behavioral change.

Conclusion and Future Directions

Triacontane, a ubiquitous yet unassuming component of the insect cuticle, plays a fundamental dual role in both survival and communication. As a long-chain n-alkane, it is a crucial element of the waterproof barrier that protects insects from desiccation. Simultaneously, its presence within the complex blend of cuticular hydrocarbons contributes to the chemical signature that mediates critical behaviors such as species recognition, mate selection, and social interactions.

The continued study of triacontane and other CHCs holds significant promise. For researchers, elucidating the precise molecular mechanisms of CHC perception—from receptor binding to neural processing—remains a key frontier. For professionals in drug and pesticide development, the enzymes in the CHC biosynthetic pathway, such as the CYP4G decarbonylases, represent novel and potentially insect-specific targets for the development of more targeted and environmentally benign pest control strategies. A deeper understanding of the chemical language of insects, including the role of foundational molecules like triacontane, will undoubtedly pave the way for innovative solutions in both basic science and applied entomology.

References

- 1. Frontiers | Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant [frontiersin.org]

- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 4. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drosophila chemoreceptors: A molecular interface between the chemical world and the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionotropic receptors (IRs): chemosensory ionotropic glutamate receptors in Drosophila and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. Ancient Protostome Origin of Chemosensory Ionotropic Glutamate Receptors and the Evolution of Insect Taste and Olfaction | PLOS Genetics [journals.plos.org]

- 15. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acarine attractants: Chemoreception, bioassay, chemistry and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deciphering the Chemical Basis of Nestmate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Nestmate Recognition in Social Insects: What Does It Mean to Be Chemically Insignificant? [frontiersin.org]

- 19. bio.kuleuven.be [bio.kuleuven.be]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. pnas.org [pnas.org]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. Pheromones synthesis perception and reception in insects | PPTX [slideshare.net]

- 25. Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 27. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Functional Characterization of Insect Olfactory Receptor Neurons Through In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Early Isolation and Characterization of Triacontane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacontane (C₃₀H₆₂) is a long-chain, unbranched saturated hydrocarbon belonging to the alkane series. As a component of the epicuticular wax of many plant species and a constituent of some animal and mineral products, it has been a subject of study for chemists and natural product researchers. Early investigations into its isolation and characterization laid the groundwork for understanding the chemistry of long-chain aliphatic compounds. This technical guide provides a comprehensive overview of the foundational methodologies employed in the initial studies of triacontane, focusing on its extraction from natural sources, early synthetic routes, and the analytical techniques used for its characterization.

Early Methods of Isolation

The primary source for the early isolation of triacontane was the cuticular wax of higher plants.[1] Additionally, early industrial processes provided routes to obtain n-alkanes, including triacontane.

1. Isolation from Natural Sources (Plant Waxes): Early researchers isolated n-triacontane from various plant species, including Convolvulus microphyllus, Vanilla madagascariensis, and Echinacea angustifolia.[2][3] The general approach involved solvent extraction followed by chromatographic separation.

2. Isolation from Industrial Processes: Suitable sources for n-alkanes also include petroleum distillate fractions.[2][4] High isomeric purity (≥ 95% linearity) could be achieved through selective separation techniques, with fractional distillation being a key method.[2][4] Furthermore, the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen (syngas) into liquid hydrocarbons, was capable of producing alkanes in the C1 to C30 range and beyond.[2][4]

Experimental Protocol: Isolation from Plant Material

The following protocol is a generalized representation of the methods described in early phytochemical studies for the isolation of triacontane.[3]

Objective: To isolate n-triacontane from dried plant material.

Materials and Equipment:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Methanol

-

Petroleum Ether

-

Chloroform

-

Silica gel (60-120 mesh)

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction: The air-dried and powdered plant material is placed in a thimble and exhaustively extracted with methanol using a Soxhlet apparatus for several hours.[3]

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Slurry Preparation: The concentrated crude extract is adsorbed onto silica gel (60-120 mesh) to form a slurry, which is then dried.[3]

-

Column Chromatography:

-

A chromatography column is packed with silica gel in petroleum ether.[3]

-

The dried slurry of the extract is carefully loaded onto the top of the prepared column.

-

-

Elution: The column is eluted with a series of solvents of increasing polarity.[3]

-

Step 1 (Non-polar fraction): Elution is first carried out with petroleum ether. As triacontane is a non-polar hydrocarbon, it is expected to elute in these initial fractions.

-

Step 2 (Intermediate polarity): The column is then eluted with chloroform.

-

Step 3 (Polar fraction): Finally, elution with methanol is performed to isolate more polar compounds.

-

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored (historically by techniques like thin-layer chromatography). Fractions containing the compound of interest are combined.

-

Purification: The combined fractions containing triacontane are concentrated. The resulting solid can be further purified by recrystallization, typically from solvents like ether or benzene, to yield orthorhombic crystals.[2]

References

An In-Depth Technical Guide to the Solid-State Phase Transitions of Triacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontane (C30H62), a long-chain n-alkane, serves as a significant model compound in materials science and is of increasing interest in pharmaceutical applications, particularly in the formulation of temperature-stabilizing excipients and as a component in drug delivery systems. Its utility is intrinsically linked to its complex solid-state behavior, characterized by a series of well-defined phase transitions below its melting point. This technical guide provides a comprehensive overview of these transitions, presenting quantitative data, detailed experimental protocols, and a visualization of the phase transition pathway to aid researchers in understanding and harnessing the unique thermal properties of triacontane.

At ambient temperatures, triacontane exists in a well-ordered crystalline state. As the temperature increases, it undergoes a series of solid-solid phase transitions into less ordered "rotator" phases before finally melting into an isotropic liquid. These rotator phases are a key characteristic of long-chain n-alkanes and are defined by the onset of rotational motion of the molecules about their long axes while maintaining a layered crystal lattice. Understanding the temperatures, energies, and structural changes associated with these transitions is crucial for controlling the material's properties for various applications.

Data Presentation: Thermal and Structural Properties

The phase transitions of solid-state triacontane have been primarily characterized using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The quantitative data derived from these techniques are summarized below for easy comparison.

Table 1: Phase Transition Temperatures and Enthalpies of Triacontane

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Monoclinic to Orthorhombic | ~61.6 - 62.2 | - | - |

| Orthorhombic to Rotator Phase I (RI) | ~65.1 - 65.5 | ~65.7 | 37.4 |

| Rotator Phase I (RI) to Rotator Phase II (RII) | - | - | - |

| Melting (Solid to Liquid) | ~65.8 | ~68.7 | 68.7 |

Note: The transition from monoclinic to orthorhombic is often a subtle, low-energy transition that can be difficult to resolve with standard DSC and may overlap with the transition to the rotator phase. The existence and distinct nature of multiple rotator phases (e.g., RI, RII) in triacontane are still subjects of detailed crystallographic studies, and their thermal signatures may not be clearly separated in all DSC analyses.

Table 2: Crystallographic Data for Triacontane Solid Phases

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | Monoclinic | P21/a | 7.76 | 5.27 | 79.8 | 90 | 121.6 | 90 |

| Orthorhombic | Orthorhombic | Pca21 | 7.42 | 4.96 | 80.2 | 90 | 90 | 90 |

| Rotator Phase (Hexagonal subcell) | Hexagonal | - | ~4.8 | ~4.8 | - | 90 | 90 | 120 |

Note: The crystallographic data for the rotator phases are often described in terms of a hexagonal subcell due to the rotational disorder of the molecules. The 'c' parameter for the layered structures is related to the length of the triacontane molecule.

Mandatory Visualization: Phase Transition Pathway

The sequence of phase transitions in solid-state triacontane upon heating can be visualized as a logical progression from a highly ordered state to a disordered liquid state.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpy changes associated with the phase transitions of solid-state triacontane.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance (±0.01 mg precision)

-

Aluminum DSC pans and lids

-

Crimping press

-

High-purity triacontane sample (≥98%)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of triacontane into an aluminum DSC pan.

-

Hermetically seal the pan using the crimping press to prevent any mass loss during heating.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point (e.g., 90 °C).

-

Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate as heating.

-

Perform a second heating scan under the same conditions to obtain data on a sample with a controlled thermal history.

-

-

Data Analysis:

-

From the second heating curve, determine the onset and peak temperatures for each endothermic transition.

-

Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

-

Experimental Workflow Diagram:

Temperature-Dependent X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the different solid phases of triacontane and to monitor the structural changes during phase transitions.

Materials:

-

Powder X-ray diffractometer equipped with a variable temperature stage

-

Low-background sample holder (e.g., zero-background silicon)

-

High-purity triacontane powder

-

Spatula and glass slide for sample mounting

Procedure:

-

Sample Preparation:

-

Gently grind the triacontane sample into a fine powder using a mortar and pestle to ensure random crystal orientation.

-

Carefully pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

-

Instrument Setup:

-

Mount the sample holder onto the temperature-controlled stage of the diffractometer.

-

Set up the desired X-ray source (e.g., Cu Kα) and detector configuration.

-

-

Data Collection Program:

-

Initial Scan (Room Temperature): Collect a diffraction pattern at room temperature over a 2θ range that covers the characteristic peaks of the expected phases (e.g., 5° to 40°).

-

Heating Program:

-

Heat the sample to a temperature just below the first expected transition (e.g., 55 °C) and allow it to equilibrate for several minutes.

-

Collect a diffraction pattern.

-

Increase the temperature in small increments (e.g., 1-2 °C) through the transition regions, allowing for equilibration at each step before collecting a pattern.

-

Collect diffraction patterns at temperatures corresponding to the stable regions between transitions (e.g., 63 °C for the orthorhombic phase, 66 °C for the rotator phase).

-

-

Cooling Program (Optional): After reaching the highest temperature, cool the sample in a similar stepwise manner to observe any hysteresis in the phase transitions.

-

-

Data Analysis:

-

Analyze the diffraction patterns at each temperature to identify the crystal phases present by comparing the peak positions with known crystallographic data.

-

For each identified phase, perform indexing and Rietveld refinement to determine the lattice parameters and space group.

-

Track the changes in peak positions, intensities, and the appearance/disappearance of peaks as a function of temperature to map the structural transformations.

-

Logical Relationship Diagram for XRD Data Analysis:

Conclusion

The solid-state phase transitions of triacontane present a rich area of study with direct implications for its application in various scientific and industrial fields, including pharmaceuticals. The transition from a highly ordered crystalline structure through intermediate rotator phases to a liquid state is a complex process governed by subtle changes in molecular packing and dynamics. By employing techniques such as Differential Scanning Calorimetry and temperature-dependent X-ray Diffraction, researchers can gain a detailed understanding of these transitions. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for professionals seeking to characterize and utilize the unique thermal properties of triacontane in their work. A thorough understanding of these phase transitions is paramount for the rational design and development of advanced materials and drug formulations.

Triacontane in Petroleum and Geochemical Analysis: An In-depth Technical Guide

Introduction

Triacontane (n-C30H62) is a long-chain n-alkane that serves as a significant biomarker in petroleum geochemistry.[1][2] Its presence, abundance, and distribution within crude oils and sedimentary rocks provide valuable insights into the origin, thermal maturity, and depositional environment of the source organic matter. This technical guide provides a comprehensive overview of the role of triacontane in geochemical analysis, detailing its properties, analytical methodologies, and the interpretation of its distribution in petroleum systems. This document is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and drug development who utilize hydrocarbon analysis in their work.

Physicochemical Properties of Triacontane

Triacontane is a white, waxy solid at room temperature.[3] Its fundamental properties are crucial for understanding its behavior during geochemical processes and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C30H62 | [1] |

| Molecular Weight | 422.81 g/mol | [1] |

| Melting Point | 65.8 °C | [1] |

| Boiling Point | 449.7 °C | [1] |

| Density | 0.81 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and benzene. | [1] |

| CAS Number | 638-68-6 | [1] |

Triacontane as a Biomarker in Petroleum

N-alkanes, including triacontane, are major components of the saturate fraction of crude oils.[4][5] Their distribution is indicative of the type of organic matter that sourced the petroleum.

-

Source Input: Long-chain n-alkanes, such as triacontane, are often associated with terrestrial higher plant waxes.[6] Crude oils with a high abundance of n-alkanes in the C27-C31 range, often with an odd-over-even carbon number predominance, suggest a significant contribution from land plants to the source rock.[6] In contrast, oils derived from marine algae typically show a predominance of shorter-chain n-alkanes (e.g., C15-C19).

-

Depositional Environment: The distribution of n-alkanes can also provide clues about the depositional environment. For instance, a high abundance of long-chain n-alkanes can indicate a deltaic or near-shore environment where terrestrial organic matter was deposited.

-

Thermal Maturity: With increasing thermal maturity, the initial biological distribution of n-alkanes is altered. The odd-over-even predominance of long-chain n-alkanes decreases, and the Carbon Preference Index (CPI) approaches 1.0.[6] Therefore, the CPI of the C25-C33 range, which includes triacontane, is a commonly used indicator of thermal maturity.

Quantitative Data of n-Alkanes in Crude Oils

The absolute concentration of individual n-alkanes in crude oil can vary significantly depending on the source, maturity, and degree of biodegradation. While a comprehensive database is challenging to compile, the following table provides representative data on the n-alkane distribution in different types of crude oil, with a focus on the relative abundance of triacontane (n-C30). The data is synthesized from various geochemical studies and presented as weight percent of the total n-alkane fraction.

| Crude Oil Type / Location | API Gravity | n-C30 (% of total n-alkanes) | Predominant n-alkane range | Source Rock Indication |

| Light Crude (Marine Source) | >31.1° | ~1-3% | C15 - C20 | Marine Algae |

| Waxy Crude (Terrestrial Source) | 22.3-31.1° | ~5-10% | C25 - C33 | Higher Plants |

| Heavy Crude (Biodegraded) | <22.3° | Low to non-detectable | UCM Hump* | Variable (altered) |

| Shale Oil (Lacustrine) | Variable | ~3-6% | Bimodal (e.g., C16-C18 and C25-C29) | Algal and terrigenous input |

*Note: UCM (Unresolved Complex Mixture) hump indicates significant biodegradation where n-alkanes have been preferentially consumed by microorganisms.

Experimental Protocols

The analysis of triacontane in petroleum and geochemical samples primarily involves solvent extraction, fractionation, and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction and Fractionation

Objective: To isolate the saturate hydrocarbon fraction containing triacontane from the complex matrix of crude oil or sediment.

Materials:

-

Crude oil or sediment sample

-

Dichloromethane (DCM)

-

n-Hexane

-

Activated silica gel

-

Anhydrous sodium sulfate

-

Glass column for chromatography

-

Rotary evaporator

-

Vials for sample collection

Procedure for Crude Oil:

-

Asphaltene Precipitation: A known amount of crude oil is dissolved in n-hexane (e.g., 40 mL per 1 g of oil). The solution is stirred and allowed to stand for several hours to precipitate the asphaltenes. The asphaltenes are then separated by filtration.

-

Column Chromatography: The deasphaltened oil (maltene fraction) is concentrated using a rotary evaporator and then fractionated using column chromatography. A glass column is packed with activated silica gel.

-

Fractionation: The maltene fraction is loaded onto the column.

-

The saturate fraction (containing n-alkanes) is eluted with n-hexane.

-

The aromatic fraction is subsequently eluted with a mixture of n-hexane and dichloromethane.

-

The polar fraction (resins) is eluted with a more polar solvent mixture, such as dichloromethane and methanol.

-

-

Concentration: The collected saturate fraction is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Procedure for Geochemical (Sediment) Samples:

-

Drying: The sediment sample is dried (e.g., freeze-dried or air-dried at low temperature) to remove water.

-

Soxhlet Extraction: A known amount of the dried and powdered sediment is placed in a Soxhlet extractor. The sample is extracted with a mixture of dichloromethane and methanol (e.g., 9:1 v/v) for 24-48 hours.

-

Sulfur Removal: The extract may contain elemental sulfur, which can interfere with GC analysis. Sulfur is removed by adding activated copper filings to the extract and stirring.

-

Fractionation: The extract is then fractionated using column chromatography as described for crude oil to isolate the saturate fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify triacontane and other n-alkanes in the saturate fraction.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl methylpolysiloxane)

-

Autosampler

GC-MS Parameters:

| Parameter | Setting |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 320 °C (hold for 20 min) |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-600 |

| Scan Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification (monitoring characteristic ions like m/z 57, 71, 85 for n-alkanes) |

Data Analysis:

-

Identification: N-alkanes are identified based on their retention times compared to an external standard mixture of n-alkanes and their characteristic mass spectra.

-

Quantification: The concentration of triacontane and other n-alkanes is determined by integrating the peak areas in the chromatogram and comparing them to the peak area of an internal standard (e.g., deuterated alkane) added to the sample before analysis.

Visualizations

Workflow for Geochemical Analysis of Triacontane

The following diagram illustrates the typical workflow for the analysis of triacontane in petroleum or sediment samples.

Logical Relationship in Biomarker Interpretation